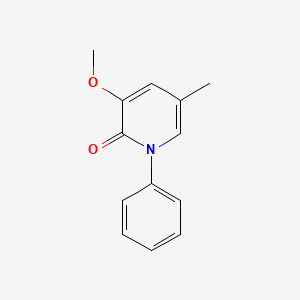
3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one is a heterocyclic aromatic organic compound characterized by a pyridine ring substituted with a methoxy group, a methyl group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridin-2(1H)-one Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives.
Substitution Reactions: The introduction of the methoxy and methyl groups can be performed using electrophilic substitution reactions. For example, the methoxy group can be introduced using methanol in the presence of a strong acid catalyst.
Phenyl Group Attachment: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid derivative.
Reduction: Reduction reactions can reduce the pyridine ring to form pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitutions may use strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: It has been investigated for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Its derivatives are used in the development of new materials and chemical processes.
Wirkmechanismus
3-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one is similar to other pyridine derivatives, such as 3-Methoxy-5-methylpyridine and 1-Phenyl-2(1H)-pyridinone. its unique combination of substituents provides distinct chemical and biological properties. For instance, the presence of the phenyl group enhances its binding affinity to certain receptors compared to simpler pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
3-Methoxy-5-methylpyridine
1-Phenyl-2(1H)-pyridinone
3-Methyl-1-phenylpyridin-2(1H)-one
2-Methoxy-5-methyl-1-phenylpyridin-2(1H)-one
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
3-methoxy-5-methyl-1-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-8-12(16-2)13(15)14(9-10)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDADVYMBCBNIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C(=C1)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














